molecular formula C17H15N3O2S2 B2547569 N-(2-methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-10-0

N-(2-methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2547569
CAS RN: 864856-10-0
M. Wt: 357.45
InChI Key: HKCCRXBXENXSBO-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen in its structure. Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties. The presence of a methoxyphenyl group may influence the compound's binding affinity to various biological targets and enhance its pharmacological profile.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of similar compounds . The process may involve intermediate steps where different substituents are introduced to the core structure to achieve the desired chemical properties.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The substitution at the 2nd position of this ring with an acetamide group and the presence of a methoxyphenyl group are critical for the biological activity of these compounds. X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods are often used to characterize the structure and confirm the identity of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The amide group can engage in hydrogen bonding, which is significant for the biological activity and solubility of the compound. The thiadiazole ring can also undergo nucleophilic substitution reactions, which can be utilized to synthesize further modified derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiadiazole ring. Computational methods like density functional theory (DFT) can predict these properties and help in understanding the compound's behavior in different environments. The molecular electrostatic potential (MEP) distribution and frontier molecular orbitals (FMOs) are theoretical tools used to predict the reactivity of the compound .

Relevant Case Studies

Thiadiazole derivatives have been evaluated for their antimicrobial activities against several strains of microbes, showing significant activity . They have also been studied as selective antagonists for human adenosine A3 receptors, with some compounds exhibiting high binding affinity and selectivity, which is crucial for the development of new therapeutic agents . Additionally, these compounds have been screened for their cytotoxicity on various cancer cell lines, with some showing promising results .

Scientific Research Applications

Anticancer and Antiviral Activities

  • Selective Human Adenosine A3 Receptor Antagonists

    Compounds related to N-(2-methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide have been synthesized and evaluated for their selectivity and antagonistic properties against human adenosine A3 receptors, with implications for cancer therapy and possibly other diseases mediated through these pathways. The study highlights the synthesis of derivatives showing high affinity and selectivity for human adenosine A3 receptors, which are involved in various physiological and pathological processes, including cancer (Jung et al., 2004).

  • Anticancer Agents

    Another study focused on the synthesis and in-vitro cytotoxic evaluation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives as potential anticancer agents. These compounds were tested against various cancer cell lines, providing a basis for further investigation into their utility in cancer treatment (Mohammadi-Farani et al., 2014).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Evaluation

    Derivatives of the compound have been synthesized and tested for their antimicrobial properties. Research indicates significant activity against various strains of bacteria and fungi, pointing to potential applications in addressing antibiotic-resistant infections (Noolvi et al., 2016).

  • Antioxidant, Antimicrobial, and Toxic Properties

    Studies have also explored the antioxidant, antimicrobial, and toxic properties of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives, including N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compounds. These compounds show promising antibacterial activity and antioxidant efficiency, suggesting their potential in pharmaceutical applications (Al-Khazragie et al., 2022).

Pharmacological Evaluation

  • β3-Adrenergic Receptor Agonists: The search for selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes led to the synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety. Some of these compounds showed significant agonistic activity and selectivity over other adrenergic receptors, along with hypoglycemic activity in rodent models, underscoring their potential therapeutic value (Maruyama et al., 2012).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-10-6-5-9-13(14)18-15(21)11-23-17-19-16(20-24-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCCRXBXENXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

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